فينيل-أوكسازولات 1،3

Phenyl-1,3-oxazoles are a class of heterocyclic compounds characterized by the presence of an oxazole ring fused to a phenyl group. These molecules exhibit a unique electronic structure and diverse chemical properties due to their aromatic and heteroaromatic nature, making them highly valuable in various applications.

Phenyl-1,3-oxazoles are widely used as pharmaceutical intermediates owing to their excellent biological activities, including antimicrobial, antifungal, and anticancer properties. They also find application in organic synthesis as precursors for the construction of more complex molecules due to their functional diversity. Furthermore, these compounds display significant potential in materials science, particularly in the development of conductive polymers and photostable dyes.

The synthetic methods for phenyl-1,3-oxazoles are well-established, with various approaches such as condensation reactions, heterocyclizations, and ring expansion reactions being commonly employed. The chemical stability and reactivity of these compounds make them versatile building blocks in organic synthesis, enabling the development of novel materials and pharmaceuticals.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

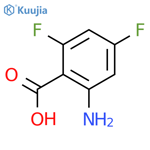

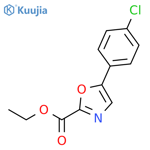

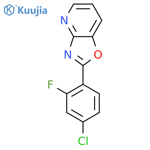

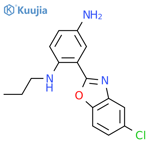

|

ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | 2082-14-6 | C12H10ClNO3 |

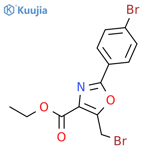

|

Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate | 80022-52-2 | C13H11Br2NO3 |

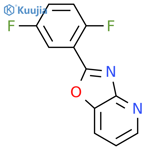

|

2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine | 52333-66-1 | C12H6F2N2O |

|

2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine | 52333-65-0 | C12H6ClFN2O |

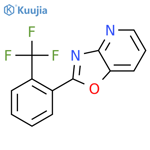

|

2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine | 52333-75-2 | C13H7F3N2O |

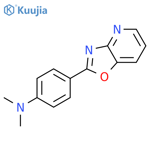

|

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline | 109055-38-1 | C14H13N3O |

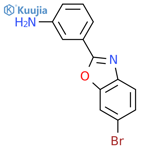

|

3-(6-Bromobenzo[d]oxazol-2-yl)aniline | 537025-56-2 | C13H9BrN2O |

|

2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine | 599203-16-4 | C16H16ClN3O |

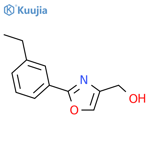

|

[2-(3-ETHYL-PHENYL)-OXAZOL-4-YL]-METHANOL | 885272-71-9 | C12H13NO2 |

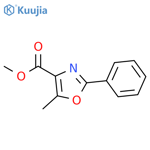

|

5-Methyl-2-phenyloxazole-4-carboxylic Acid Methyl Ester | 100063-41-0 | C12H11NO3 |

الوثائق ذات الصلة

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

الموردين الموصى بهم

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها